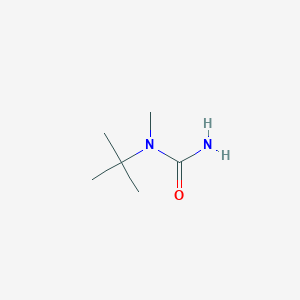
N-tert-Butyl-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-methylurea: is an organic compound belonging to the class of ureas It is characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-tert-Butyl-N-methylurea involves the reaction of tert-butylamine with methyl isocyanate.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of tert-butylamine with methyl carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reactions are optimized for high yield and purity, and the products are typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-tert-Butyl-N-methylurea can undergo substitution reactions where the tert-butyl or methyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: N-tert-Butyl-N-methylurea is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-methylurea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites. The tert-butyl and methyl groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
N-tert-Butylurea: Similar in structure but lacks the methyl group.
N-methylurea: Similar in structure but lacks the tert-butyl group.
Tetramethylurea: Contains four methyl groups instead of tert-butyl and methyl groups.
Uniqueness: N-tert-Butyl-N-methylurea is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
216142-80-2 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-tert-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |
Clave InChI |
RTSUXCDLIDGDAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


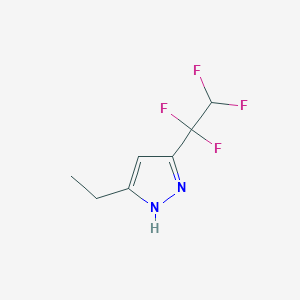

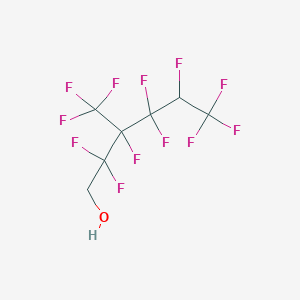
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
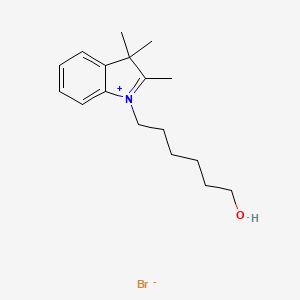
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
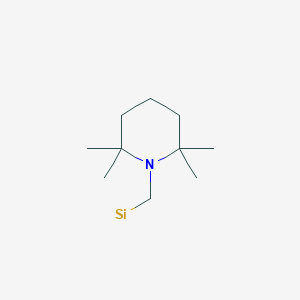
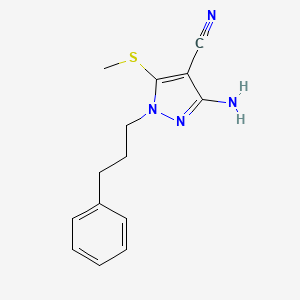
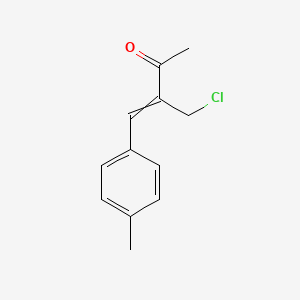
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

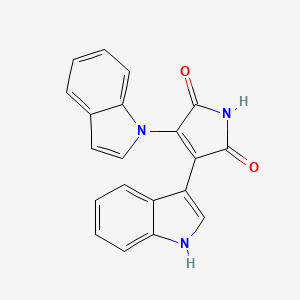
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
